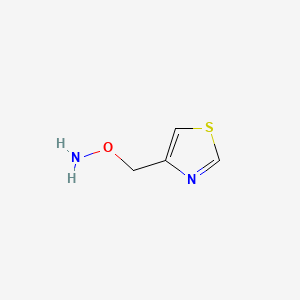
Thiazol-4-ylmethoxyamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazol-4-ylmethoxyamine, also known as this compound, is a useful research compound. Its molecular formula is C4H6N2OS and its molecular weight is 130.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
Thiazol-4-ylmethoxyamine and its derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit various cancer cell lines, showcasing significant cytotoxic effects.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that thiazolidin-4-one derivatives, which include this compound, exhibited potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values as low as 0.24 µM .
- Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDK) and various tyrosine kinases. For instance, a specific analogue showed CDK2 inhibitory activity with an IC50 of 56.97 µM, demonstrating its potential as a therapeutic agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazolidin-4-one derivative 1 | MCF-7 | 0.37 |
| Thiazolidin-4-one derivative 2 | HepG2 | 0.24 |
| Thiazolidin-4-one derivative 3 | MCF-7 | 0.54 |
Antibacterial Properties
This compound has shown promising antibacterial activity against various pathogens, making it a candidate for developing new antibacterial agents.
Research Insights
- Synthesis and Testing : A series of thiazole derivatives were synthesized and tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. One study reported that these compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole derivative A | Staphylococcus aureus | 5 µg/mL |
| Thiazole derivative B | Escherichia coli | 10 µg/mL |
Other Therapeutic Applications
Beyond anticancer and antibacterial applications, this compound has been investigated for several other therapeutic uses:
Antioxidant Activity
Research has indicated that thiazole derivatives possess antioxidant properties, which can protect cells from oxidative stress. A specific study highlighted the ability of these compounds to reduce erythrocyte hemolysis compared to standard antioxidants like ascorbic acid .
Antiviral Activity
Thiazole derivatives have also been evaluated for their antiviral potential, particularly against tuberculosis pathogens. Compounds demonstrated effective inhibition with MIC values ranging from 1.0 to 61.2 µM against Mycobacterium tuberculosis .
Propriétés
Numéro CAS |
35285-42-8 |
|---|---|
Formule moléculaire |
C4H6N2OS |
Poids moléculaire |
130.17 g/mol |
Nom IUPAC |
O-(1,3-thiazol-4-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C4H6N2OS/c5-7-1-4-2-8-3-6-4/h2-3H,1,5H2 |
Clé InChI |
DQJUWSOZRIKHQI-UHFFFAOYSA-N |
SMILES |
C1=C(N=CS1)CON |
SMILES canonique |
C1=C(N=CS1)CON |
Key on ui other cas no. |
35285-42-8 |
Synonymes |
thiazol-4-ylmethoxyamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















